molecular formula C13H21N3O2 B7591363 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide

2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide

Cat. No. B7591363
M. Wt: 251.32 g/mol
InChI Key: CSTAVKJXLZJXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide, also known as MPYC, is a synthetic compound that has been studied for its potential applications in scientific research. MPYC is a small molecule that can be synthesized using various methods, and its mechanism of action has been investigated in detail.

Mechanism of Action

2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide acts as a selective inhibitor of the α7 nicotinic acetylcholine receptor by binding to the receptor's orthosteric site. This binding prevents the receptor from opening in response to acetylcholine, which results in a decrease in calcium influx and neurotransmitter release. The inhibition of the α7 nicotinic acetylcholine receptor by 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and decreasing oxidative stress. 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide has also been shown to have a neuroprotective effect, which may be due to its ability to inhibit the α7 nicotinic acetylcholine receptor and reduce calcium influx and neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for more specific investigations of the receptor's role in neurological processes. However, one limitation of using 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide, including investigating its potential as a therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dosage and administration of 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide for these applications. Additionally, the potential off-target effects of 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide should be further investigated to better understand its mechanism of action. Finally, the development of more selective and potent inhibitors of the α7 nicotinic acetylcholine receptor may lead to the development of more effective therapies for neurological disorders.

Synthesis Methods

2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide can be synthesized using various methods, including the reaction of 2-pyrrolidinone with propargylamine in the presence of a catalyst, the reaction of 2-pyrrolidinone with propargyl bromide in the presence of a base, and the reaction of 2-pyrrolidinone with propargyl alcohol in the presence of a Lewis acid. The yield and purity of the synthesized 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide can vary depending on the method used, and further purification may be required.

Scientific Research Applications

2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the α7 nicotinic acetylcholine receptor, which is involved in various neurological processes. 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide has been used to study the role of the α7 nicotinic acetylcholine receptor in memory, learning, and attention, and its potential as a therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-2-5-14-13(17)16-6-3-4-12(16)11-15-7-9-18-10-8-15/h1,12H,3-11H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTAVKJXLZJXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)N1CCCC1CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide

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